molecular formula C14H15N3O3S B2531401 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide CAS No. 327078-79-5

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No. B2531401
CAS RN: 327078-79-5
M. Wt: 305.35
InChI Key: CAFZLEVMTOWJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide" is not directly described in the provided papers. However, similar compounds with tert-butyl groups and nitrobenzamide structures have been studied for their physicochemical properties and antitumor activities. For instance, a related compound with a thiadiazole ring, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, has been investigated for its vapor pressure, solubility, and distribution coefficients . Another compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, has been synthesized and its crystal structure and antitumor activity have been reported . These studies provide insights into the behavior of similar compounds which could be extrapolated to "this compound".

Synthesis Analysis

The synthesis of related compounds involves the reaction of tert-butyl containing amines with various aldehydes or acid chlorides. For example, the synthesis of a carbacylamidophosphate compound was achieved by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine . Another synthesis involved the reduction of a benzylidene-thiazol-2-amine derivative with NaBH4 . These methods suggest that the synthesis of "this compound" could potentially involve similar reagents and steps, such as the use of tert-butyl amine and a suitable nitrobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of a tert-butyl-containing thiazol-2-amine derivative was reported to belong to the triclinic system with specific cell parameters . Another related compound crystallizes in the monoclinic system, and its structure was analyzed to reveal intermolecular hydrogen bonds and a three-dimensional network stabilized by water molecules . These findings suggest that "this compound" may also form specific crystal systems with potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-containing benzamides has been explored in the context of directed metalation reactions. For example, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation and subsequent reaction with methyl iodide to yield a methylated product . This indicates that the tert-butyl group can influence the reactivity of the benzamide moiety, potentially allowing for selective transformations at specific positions on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been characterized. The solubility in various solvents, distribution coefficients, and thermodynamic functions of sublimation and transfer have been investigated for a thiadiazole nitrobenzamide derivative . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent. The antitumor activities of similar compounds have also been evaluated, showing promising results against certain cancer cell lines . These studies provide a foundation for predicting the properties and biological activities of "this compound".

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

Research on compounds with structural similarities to N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide often focuses on their synthesis, crystal structure, and spectroscopic properties. For example, the synthesis and characterization of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide revealed insights into its structural and conformational properties through single-crystal X-ray diffraction, vibrational spectra, and theoretical calculations (Gholivand et al., 2009).

Stability and Reactivity of Carbenes

Another area of interest is the stability and reactivity of carbenes, with studies showing stable carbene structures involving tert-butyl-thiazol-2-ylidene and its derivatives. This research helps understand the stabilization mechanisms of these compounds and their potential applications in organic synthesis (Hill et al., 1997).

Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission (AIE) is another significant application area, where compounds like N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide demonstrate enhanced emission in condensed states. These findings contribute to the development of new materials with potential optical and electronic applications (Li et al., 2015).

Synthesis and Application in Organic Chemistry

Research into the synthesis of novel compounds and their applications in organic chemistry is extensive. For instance, the mild and efficient synthesis of 1,2,3-benzotriazine-4-(3H)-ones from tert-butyl nitrite and 2-aminobenzamides under acid-free conditions demonstrates the ongoing exploration of new reactions and potential pharmaceutical applications (Yan et al., 2016).

Antibacterial Activity

Compounds containing the 1,3-thiazole fragment have also been synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. Such research aids in the discovery of new antibacterial agents and deepens our understanding of the structure-activity relationships of these compounds (Rafiee Pour et al., 2019).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-14(2,3)11-8-21-13(15-11)16-12(18)9-4-6-10(7-5-9)17(19)20/h4-8H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFZLEVMTOWJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.